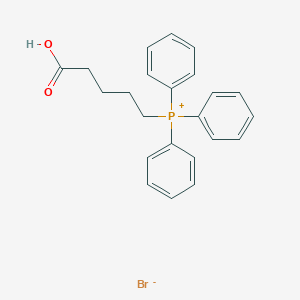
(4-Carboxybutyl)triphenylphosphonium bromide
概要
説明
“(4-Carboxybutyl)triphenylphosphonium bromide” is a Wittig reagent . It is used as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid . It has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel .
Synthesis Analysis
The synthesis of “(4-Carboxybutyl)triphenylphosphonium bromide” involves the reaction of 5-bromine valeric acid and triphenylphosphine . The reaction is carried out in a flask equipped with a temperature agent, magnetic agitation, and a reflux condensing tube filled with nitrogen drying . The reaction mixture is stirred and heated to reflux, ensuring a positive pressure of nitrogen and drying during the reaction process . After approximately 20-24 hours, the reaction is complete .Molecular Structure Analysis
The molecular formula of “(4-Carboxybutyl)triphenylphosphonium bromide” is C23H24BrO2P . The InChI string is InChI=1S/C23H23O2P.BrH/c24-23 (25)18-10-11-19-26 (20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H . The Canonical SMILES string is C1=CC=C (C=C1) [P+] (CCCCC (=O)O) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-] .Chemical Reactions Analysis
“(4-Carboxybutyl)triphenylphosphonium bromide” is used as an intermediate in the synthesis of various compounds . It has been used in the synthesis of prostaglandin F 2α and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid .Physical And Chemical Properties Analysis
“(4-Carboxybutyl)triphenylphosphonium bromide” is a solid substance . It has a molecular weight of 443.31 g/mol . It is white to almost white in color and appears as a powder to crystal . It has a melting point range of 205.0 to 209.0 °C . It is soluble in methanol .科学的研究の応用
Mitochondrial Delivery of Pro-apoptotic Peptides
This compound is used as a platform for the delivery of pro-apoptotic peptides directly into the mitochondria of tumor cells. This targeted approach can induce apoptosis selectively in cancer cells, potentially leading to new cancer treatments .
Synthesis of Ring Skeletons
It serves as a reactant for the preparation of ring skeletons through ring-closing metathesis and double bond migration reactions. These synthetic methods are crucial in creating complex organic compounds with potential pharmaceutical applications .
Antimycobacterial Agents
The compound is utilized in the synthesis of methyl alkenyl quinolones, which act as antimycobacterial agents. This application is significant in the development of new treatments for bacterial infections, particularly tuberculosis .
Wittig Reagent
(4-Carboxybutyl)triphenylphosphonium bromide is a Wittig reagent used in organic synthesis, such as the production of prostaglandin F2α and monounsaturated fatty acids. These compounds have various biological activities and therapeutic potentials .
Enhancement of Mitochondrial Localization
It enhances the mitochondrial localization of albumin nanoparticles loaded with anticancer agents like docetaxel. This increases the efficacy of the drug by targeting cancer cells more directly .
Intermediate for Prostaglandins
As a key intermediate in the manufacture of prostaglandins, it’s used in active ingredients for human and veterinary drugs. Prostaglandins have wide-ranging effects, including inflammation modulation and smooth muscle contraction .
Safety And Hazards
“(4-Carboxybutyl)triphenylphosphonium bromide” can cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .
将来の方向性
特性
IUPAC Name |
4-carboxybutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOSJPZSZWUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057669 | |
| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Carboxybutyl)triphenylphosphonium bromide | |
CAS RN |
17814-85-6 | |
| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17814-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017814856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17814-85-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-carboxybutyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U574RP8CHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)






![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

